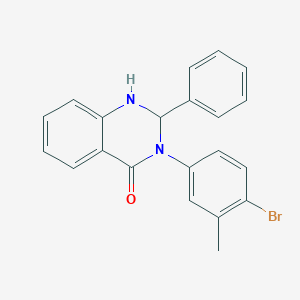![molecular formula C21H22N2O2S B298688 Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione](/img/structure/B298688.png)
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione, also known as MPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPIM is a thiosemicarbazone derivative that has been shown to exhibit anticancer, antiviral, and antiparasitic activities.
Mecanismo De Acción
The mechanism of action of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is believed to be due to its ability to inhibit viral RNA replication. The antiparasitic activity of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is believed to be due to its ability to inhibit the activity of parasitic enzymes.
Biochemical and Physiological Effects:
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to exhibit both biochemical and physiological effects. Biochemically, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to induce oxidative stress and inhibit the activity of various enzymes. Physiologically, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to inhibit tumor growth and reduce parasite load in infected animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its broad spectrum of activity against cancer cells, viruses, and parasites. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione.
Direcciones Futuras
There are many future directions for the research of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione. One potential direction is to investigate the use of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in combination with other anticancer drugs to enhance its efficacy. Another potential direction is to investigate the use of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in the treatment of other viral and parasitic infections. In addition, further studies are needed to determine the safety and efficacy of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione involves the reaction of 1-(2-phenoxyethyl)indole-3-carbaldehyde with morpholine-4-carbothioamide in the presence of glacial acetic acid. The resulting product is then purified by recrystallization. The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is a relatively simple process and can be performed on a large scale.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. In addition, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to exhibit antiparasitic activity against the protozoan parasites Trypanosoma brucei and Leishmania donovani.
Propiedades
Nombre del producto |
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione |
|---|---|
Fórmula molecular |
C21H22N2O2S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione |
InChI |
InChI=1S/C21H22N2O2S/c26-21(22-10-13-24-14-11-22)19-16-23(20-9-5-4-8-18(19)20)12-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Clave InChI |
GPXCSBAHAMMVSR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
SMILES canónico |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)
